molecular formula C6H6F2O2 B573793 4,6-Difluoro-2,5-cyclohexadiene-1,2-diol CAS No. 175359-17-8

4,6-Difluoro-2,5-cyclohexadiene-1,2-diol

Cat. No.: B573793
CAS No.: 175359-17-8
M. Wt: 148.109
InChI Key: ZRTNABDTTNYCCW-UHFFFAOYSA-N
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Description

4,6-Difluoro-2,5-cyclohexadiene-1,2-diol is a fluorinated cyclohexadiene diol derivative characterized by two hydroxyl groups at positions 1 and 2 and fluorine atoms at positions 4 and 6. The fluorine substituents likely enhance its stability and electronic properties compared to non-fluorinated analogs, making it a candidate for pharmaceutical or industrial applications .

Properties

CAS No.

175359-17-8

Molecular Formula

C6H6F2O2

Molecular Weight

148.109

IUPAC Name

4,6-difluorocyclohexa-2,5-diene-1,2-diol

InChI

InChI=1S/C6H6F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-3,6,9-10H

InChI Key

ZRTNABDTTNYCCW-UHFFFAOYSA-N

SMILES

C1=C(C(C(=CC1F)F)O)O

Synonyms

2,5-Cyclohexadiene-1,2-diol,4,6-difluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4,6-Difluoro-2,5-cyclohexadiene-1,2-diol with related compounds:

Compound Name Molecular Formula Average Mass Substituents Diol Positions Key Properties/Applications
This compound (Target) C₆H₆F₂O₂ 144.11* 4-F, 6-F 1,2 Hypothesized enhanced stability and bioactivity due to fluorine
4-Fluoro-3,5-cyclohexadiene-1,2-diol C₆H₇FO₂ 130.118 4-F 1,2 Verified stereocenters (1S,2R); potential cytotoxicity
3-Chloro-3,5-cyclohexadiene-1,2-diol C₆H₇ClO₂ 146.57 3-Cl 1,2 Commercial availability; used in synthetic chemistry
3,5-Cyclohexadiene-1,2-diol (Base) C₆H₈O₂ 112.128 None 1,2 Microbial metabolite; intermediate in degradation pathways
dl-cis-3-Methyl-3,5-cyclohexadiene-1,2-diol C₇H₁₀O₂ 126.15 3-CH₃ 1,2 Commercial synthesis (54% yield); used in carbocyclic studies

*Calculated based on analogous compounds.

Key Observations :

  • Fluorination at positions 4 and 6 in the target compound likely increases molecular polarity and oxidative stability compared to non-fluorinated analogs like 3,5-cyclohexadiene-1,2-diol .
  • Halogenated analogs (e.g., 3-chloro, 4-fluoro) exhibit distinct reactivity profiles due to electronegativity differences. For example, 4-fluoro derivatives show stereochemical specificity in synthesis , while chlorinated analogs are more reactive in substitution reactions .

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